molecular formula C19H18N4O B2360690 N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2319648-02-5

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

カタログ番号 B2360690
CAS番号: 2319648-02-5
分子量: 318.38
InChIキー: CSYZLMVXDOGPBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, also known as BAY 61-3606, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-3-carboxamide derivatives and has been shown to exhibit potent inhibitory effects on platelet aggregation.

科学的研究の応用

Antitumor Agents

Benzothiazole derivatives, designed based on specific structural motifs similar to the query compound, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications as antitumor agents. These compounds, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibited excellent in vivo inhibitory effects on tumor growth, highlighting their promise for cancer therapy (Yoshida et al., 2005).

Antiviral Activities

Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and evaluated for their anti-influenza A virus (subtype H5N1) activity. These compounds showed significant antiviral activities, particularly against bird flu influenza, suggesting their potential use in developing antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Anti-Fibrosis Drug Potential

The pharmacokinetics and metabolism of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, have been studied. This compound has demonstrated suppression of renal and hepatic fibrosis and anti-metastatic effects on breast cancer models, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Antibacterial Agents

Pyrazole amide derivatives have shown potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, indicating their application in addressing antibiotic resistance. These compounds, including 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives, were synthesized and exhibited significant in vitro antibacterial effects (Ahmad et al., 2021).

特性

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(16-3-1-4-17(11-16)23-10-2-9-22-23)21-13-14-5-8-18(20-12-14)15-6-7-15/h1-5,8-12,15H,6-7,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYZLMVXDOGPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。